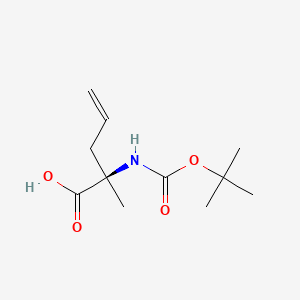

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you’re asking about seems to be a derivative of amino acids that are protected by a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides. It protects the amino group, preventing it from reacting until the desired moment in the synthesis process .

Chemical Reactions Analysis

In the study I mentioned earlier, the researchers used the Boc-AAILs in dipeptide synthesis . They found that a distinctive coupling reagent, N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide, enhanced amide formation in the Boc-AAILs without the addition of a base .

Applications De Recherche Scientifique

Synthesis of Optically Active γ,δ-Unsaturated α-Amino Acids : Sugiyama et al. (2013) developed a convenient synthesis method for δ,γ-unsaturated amino acids. They used (R)-tert-butanesulfinamide and glyoxylic acid to produce (R)-2-((R)-tert-butanesulfinamido)pent-4-enoic acid with high diastereoselectivity, demonstrating the compound's usefulness in creating structurally complex amino acids (Sugiyama, Imai, & Ishii, 2013).

Renin Inhibitors and Angiotensinogen Analogues : Thaisrivongs et al. (1987) described the synthesis of a protected carboxylic acid, useful as an intermediate for preparing renin inhibitory peptides. Their work highlights the importance of such compounds in developing potent inhibitors of human plasma renin, a key enzyme in blood pressure regulation (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).

Precursor of trans-4-Methylproline : Nevalainen and Koskinen (2001) synthesized (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide and used it in the hydrogenation process. The product of this process served as a precursor for trans-4-methylproline, showing the role of such compounds in synthesizing amino acid derivatives (Nevalainen & Koskinen, 2001).

Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives : Davies et al. (1997) used similar compounds in the asymmetric synthesis of unsaturated β-amino acid derivatives. This showcases the compound's significance in the stereoselective creation of bioactive molecules (Davies, Fenwick, & Ichihara, 1997).

Synthesis of Microsporin B : Swaroop et al. (2014) prepared key isomers of an unusual amino acid residue, crucial in the synthesis of microsporin B, an important natural product. This research demonstrates the role of such compounds in the synthesis of complex natural molecules (Swaroop, Tripathy, Jachak, & Reddy, 2014).

Propriétés

IUPAC Name |

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H,12,15)(H,13,14)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMAKOPYGXUPPU-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC=C)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652928 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-2-methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129786-68-1 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-2-methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B595418.png)

![Ethanone, 1-[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-](/img/structure/B595424.png)

![2-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B595425.png)

![Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B595426.png)

![Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate](/img/structure/B595428.png)